molecular formula C18H20BrN3O3S B14805217 2-bromo-4-methyl-6-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}phenol

2-bromo-4-methyl-6-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}phenol

Cat. No.: B14805217
M. Wt: 438.3 g/mol
InChI Key: LSWJWYWVACNKDN-UHFFFAOYSA-N
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Description

2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol is a complex organic compound with a molecular formula of C18H20BrN3O3S and a molecular weight of 438.34 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a diazenyl group attached to a phenol ring, along with a piperidinylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol typically involves multiple steps, starting with the bromination of 4-methylphenol to introduce the bromine atom. This is followed by the diazotization of aniline derivatives and subsequent coupling with the brominated phenol.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The piperidinylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-methyl-6-{[4-(1-piperidinylsulfonyl)phenyl]diazenyl}phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidinylsulfonyl group enhances its solubility and bioavailability, while the diazenyl group provides potential for covalent interactions with biological targets .

Properties

Molecular Formula

C18H20BrN3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

2-bromo-4-methyl-6-[(4-piperidin-1-ylsulfonylphenyl)diazenyl]phenol

InChI

InChI=1S/C18H20BrN3O3S/c1-13-11-16(19)18(23)17(12-13)21-20-14-5-7-15(8-6-14)26(24,25)22-9-3-2-4-10-22/h5-8,11-12,23H,2-4,9-10H2,1H3

InChI Key

LSWJWYWVACNKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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